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Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. Organosilanes, particularly functionalized variants like

chloromethyl(phenyl)silane, are versatile intermediates in organic synthesis and materials

science. Their utility stems from the unique reactivity of the silicon-chlorine and silicon-carbon

bonds. Spectroscopic analysis provides the foundational data for confirming the identity, purity,

and electronic environment of these critical compounds.

This guide offers an in-depth comparison of the spectral characteristics of

chloromethyl(phenyl)silane and several key derivatives. By examining their Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the

structural nuances that govern their chemical behavior. This document is designed to serve as

a practical reference, blending established spectral data with the underlying principles of

spectroscopic interpretation.

Introduction to Phenylsilane Scaffolds
Chloromethyl(phenyl)silane serves as our parent compound. Its derivatives are typically

formed by altering the substituents on the silicon atom, which significantly influences the

molecule's electronic and steric properties. For this comparative analysis, we will examine:
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Chloromethyl(phenyl)silane: The baseline for our comparison.

(Chloromethyl)dimethylphenylsilane: To observe the effect of replacing a chloro group with a

methyl group.

Dichloromethylphenylsilane: To assess the impact of an additional chloro substituent on the

silicon atom.

Chloro(methyl)phenyl(vinyl)silane: To understand the influence of an unsaturated vinyl group.

Below is a diagram illustrating the structural relationships between these compounds.

Molecular Structures of Selected Phenylsilanes

Chloromethyl(phenyl)silane

(Chloromethyl)dimethylphenylsilane

Substitution

Dichloromethylphenylsilane

Substitution

Chloro(methyl)phenyl(vinyl)silane

Substitution

Click to download full resolution via product page

Caption: Structural relationships of the analyzed phenylsilanes.

Comparative Spectral Data
The following tables summarize the key physical and spectral data for our selected

compounds. This allows for a direct comparison of how substituent changes affect their

spectroscopic signatures.

Table 1: Physical and Chemical Properties
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Compound Formula
Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

Refractive
Index
(n20/D)

Chloromethyl

(phenyl)silan

e

C₇H₉ClSi 156.68 113 1.043 1.515

(Chloromethy

l)dimethylphe

nylsilane

C₉H₁₃ClSi 184.74
106-107 / 15

mmHg[1][2]
1.024[1] 1.520[1]

Dichlorometh

ylphenylsilan

e

C₇H₈Cl₂Si 191.13 206.5 1.187 1.518

Chloro(methy

l)phenyl(vinyl)

silane

C₉H₁₁ClSi 182.72 79 / 3 mmHg 1.040 1.520

Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

Compound
Si-Cl
Stretch

Si-Phenyl
C-H
(Aromatic)

C-H
(Aliphatic)

Other Key
Bands

Chloromethyl

(phenyl)silan

e

~540 ~1115, 1430 ~3070 ~2960 Si-H ~2170

(Chloromethy

l)dimethylphe

nylsilane

~470 ~1110, 1430 ~3070 ~2960 Si-CH₃ ~1250

Dichlorometh

ylphenylsilan

e

~530, ~560

(split)
~1120, 1430 ~3070 ~2970 -

Chloro(methy

l)phenyl(vinyl)

silane

~530 ~1115, 1430 ~3070 ~2960
C=C ~1595,

Si-Vinyl ~960
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Table 3: ¹H NMR Chemical Shifts (δ, ppm)

Compound Si-CH₃ Si-CH₂Cl Si-H Phenyl-H
Other Key
Signals

Chloromethyl

(phenyl)silan

e

0.6 (d) - 5.2 (q) 7.3-7.6 (m) -

(Chloromethy

l)dimethylphe

nylsilane

0.4 (s) 2.9 (s) - 7.3-7.5 (m) -

Dichlorometh

ylphenylsilan

e

0.8 (s) - - 7.4-7.8 (m) -

Chloro(methy

l)phenyl(vinyl)

silane

0.7 (s) - - 7.3-7.6 (m)
Vinyl-H 5.8-

6.3 (m)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
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Compound Si-CH₃ Si-CH₂Cl
Phenyl-C
(ipso)

Phenyl-C
(o, m, p)

Other Key
Signals

Chloromethyl

(phenyl)silan

e

~-1.0 - ~134
~128, 130,

135
-

(Chloromethy

l)dimethylphe

nylsilane

~-3.0 ~28 ~137
~128, 129,

134
-

Dichlorometh

ylphenylsilan

e

~4.0 - ~132
~128, 131,

134
-

Chloro(methy

l)phenyl(vinyl)

silane

~1.0 - ~133
~128, 130,

134

Vinyl-C ~132,

138

Table 5: Mass Spectrometry (m/z of Key Fragments)

Compound [M]+ [M-CH₃]+ [M-Cl]+ [M-Phenyl]+
Other Key
Fragments

Chloromethyl

(phenyl)silan

e

156/158 141/143 121 - 77 (C₆H₅)

(Chloromethy

l)dimethylphe

nylsilane

184/186 169/171 149 107
135 ([M-

CH₂Cl]+)

Dichlorometh

ylphenylsilan

e

190/192/194 175/177/179 155/157 113/115 77 (C₆H₅)

Chloro(methy

l)phenyl(vinyl)

silane

182/184 167/169 147 105
141 ([M-

Vinyl]+)
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In-Depth Spectral Analysis and Interpretation
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. In organosilanes, the region

below 1500 cm⁻¹ is particularly informative.

Si-Cl Vibrations: The Si-Cl stretching frequency is sensitive to the number of chlorine atoms

attached to the silicon. In chloromethyl(phenyl)silane, this appears as a strong band

around 540 cm⁻¹. For dichloromethylphenylsilane, this band often splits into two,

representing symmetric and asymmetric stretches, and shifts to a slightly higher

wavenumber due to the increased electronegativity.

Si-Phenyl Vibrations: The presence of a phenyl group attached to silicon gives rise to

characteristic sharp bands, notably around 1430 cm⁻¹ and 1115 cm⁻¹. These are consistent

across all the analyzed compounds, confirming the presence of the phenyl-silicon bond.

Influence of Other Substituents: The introduction of a vinyl group in

chloro(methyl)phenyl(vinyl)silane is clearly identified by a C=C stretching vibration around

1595 cm⁻¹. The Si-CH₃ group in (chloromethyl)dimethylphenylsilane is characterized by a

deformation band around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. For organosilanes, ¹H, ¹³C, and ²⁹Si NMR are all highly valuable.

¹H NMR: The chemical shift of protons on silicon-bound alkyl groups is influenced by the

electronegativity of the other substituents on the silicon. For example, the methyl protons in

dichloromethylphenylsilane (0.8 ppm) are shifted downfield compared to those in

(chloromethyl)dimethylphenylsilane (0.4 ppm) due to the deshielding effect of the two

chlorine atoms. The vinyl protons in chloro(methyl)phenyl(vinyl)silane appear in the

characteristic olefinic region (5.8-6.3 ppm).

¹³C NMR: The trends observed in ¹H NMR are mirrored in the ¹³C spectra. The carbon of the

Si-CH₃ group in dichloromethylphenylsilane (4.0 ppm) is significantly downfield from that in

(chloromethyl)dimethylphenylsilane (-3.0 ppm).
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²⁹Si NMR: While data is less commonly reported in general databases, ²⁹Si NMR is a

powerful technique for probing the silicon center directly. The chemical shift of the ²⁹Si

nucleus is highly sensitive to its coordination environment and the nature of its substituents.

Generally, increasing the number of electronegative substituents on the silicon atom leads to

an upfield (more negative) chemical shift.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of molecular weight and structural features.

Molecular Ion Peak: The presence of chlorine is readily identified by the characteristic

isotopic pattern of the molecular ion peak ([M]+), with the ³⁷Cl isotope resulting in an [M+2]

peak that is approximately one-third the intensity of the [M]+ peak (containing ³⁵Cl). For

dichlorinated compounds, an [M+4] peak will also be visible.

Fragmentation Patterns: Phenylsilanes often exhibit fragmentation through the loss of

substituents from the silicon atom. Common fragmentation pathways include the loss of a

methyl group ([M-15]), a chlorine atom ([M-35]), or a phenyl group ([M-77]). The relative

abundance of these fragments can provide clues about the stability of the resulting cations

and, by extension, the structure of the parent molecule. For instance, the base peak in the

mass spectrum of (chloromethyl)dimethylphenylsilane is often at m/z 135, corresponding to

the loss of the chloromethyl radical.

Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data

discussed.

Protocol 1: Fourier-Transform Infrared (FTIR)
Spectroscopy
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FTIR Spectroscopy Workflow

Start

Sample Preparation
(Neat liquid between KBr plates)

Acquire Background Spectrum
(Empty sample compartment)

Acquire Sample Spectrum
(Typically 16-32 scans)

Data Processing
(Background subtraction, baseline correction)

Spectral Analysis
(Peak picking and functional group assignment)

End

Click to download full resolution via product page

Caption: A typical workflow for FTIR analysis of liquid organosilanes.
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Sample Preparation: For liquid samples, a drop of the neat compound is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric water and carbon dioxide.

Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is acquired.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. A baseline correction may be applied to obtain a flat baseline.

Analysis: The positions and intensities of the absorption bands are determined and

compared to correlation tables to identify functional groups.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR Spectroscopy Workflow

Start

Sample Preparation
(~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl₃, with TMS)

Spectrometer Setup
(Lock, tune, and shim)

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
(Proton decoupled)

Acquire ²⁹Si Spectrum (Optional)
(May require longer acquisition times)

Data Processing
(Fourier transform, phase and baseline correction, integration)

Spectral Analysis
(Chemical shift, multiplicity, and integration analysis)

End

Click to download full resolution via product page

Caption: A comprehensive workflow for NMR analysis of organosilanes.
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Sample Preparation: Approximately 5-10 mg of the silane is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal reference (0 ppm).

Spectrometer Setup: The sample is placed in the NMR spectrometer. The magnetic field is

"locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized by

"shimming." The probe is tuned to the appropriate frequencies for the nuclei being observed.

Data Acquisition: The desired NMR experiments (¹H, ¹³C, ²⁹Si) are run. Acquisition

parameters (e.g., number of scans, relaxation delay) are optimized for the specific sample

and nucleus.

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum

using a Fourier transform. The spectrum is then phased and baseline corrected.

Analysis: The chemical shifts, signal multiplicities (splitting patterns), and integral values are

analyzed to elucidate the molecular structure.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)
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GC-MS Analysis Workflow

Start

Sample Preparation
(Dilute sample in a volatile solvent, e.g., dichloromethane or hexane)

GC Method Setup
(Set injection volume, inlet temperature, oven temperature program, and column flow rate)

MS Method Setup
(Set ionization mode, e.g., EI, and mass range)

Sample Injection

Chromatographic Separation

Ionization and Fragmentation

Mass Analysis and Detection

Data Analysis
(Examine total ion chromatogram and mass spectra of peaks)

End

Click to download full resolution via product page

Caption: Workflow for the analysis of volatile organosilanes by GC-MS.
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Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as

dichloromethane or hexane.

GC-MS Method: An appropriate GC column (e.g., a non-polar column like DB-5) is selected.

The GC oven temperature program is set to ensure good separation of the components. The

mass spectrometer is typically operated in electron ionization (EI) mode.

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.

Separation and Detection: The sample is vaporized and separated on the GC column. As

each component elutes from the column, it enters the mass spectrometer, where it is ionized,

fragmented, and the fragments are detected.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of

components over time. The mass spectrum of each peak can be examined to identify the

compound by its molecular ion and fragmentation pattern.

Conclusion
The spectroscopic analysis of chloromethyl(phenyl)silane and its derivatives reveals a strong

correlation between structure and spectral features. Each substitution on the silicon atom

imparts a unique signature that can be clearly identified through a combination of IR, NMR, and

MS techniques. For the practicing scientist, a thorough understanding of these spectral

correlations is not merely academic; it is a crucial aspect of quality control, reaction monitoring,

and the rational design of new molecules and materials. This guide provides a foundational

dataset and interpretive framework to aid in these endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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